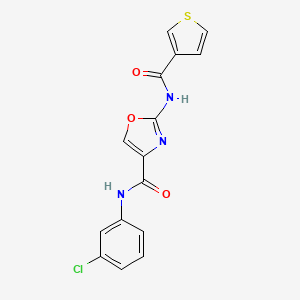![molecular formula C12H11N5O3 B6503590 N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide CAS No. 1396865-18-1](/img/structure/B6503590.png)
N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide” is a derivative of pyrazinamide . Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide has been studied for its potential use in drug development and as a biochemical and physiological regulator. It has been used as a ligand in cell-based assays to study a variety of physiological processes, such as the regulation of enzyme activity, receptor binding, and cell signaling. It has also been used as a ligand in drug-receptor binding assays to study the binding affinity of potential drug candidates. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a potential inhibitor of tumor growth.
Wirkmechanismus
The mechanism of action of N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide is not yet fully understood. However, it is believed to act as an agonist or antagonist of various receptors and enzymes, depending on the context. For example, it has been shown to act as an agonist of the serotonin receptor 5-HT1A and as an antagonist of the dopamine receptor D2. It has also been shown to act as an inhibitor of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter levels in the brain. It has also been shown to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. In addition, this compound has been shown to act as an antagonist of the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in a variety of ways, making it relatively easy to obtain. It is also relatively non-toxic and can be used in a variety of cell-based assays, making it suitable for use in a wide range of experiments. However, it is important to note that this compound is a relatively new compound and its full potential has yet to be fully explored.
Zukünftige Richtungen
Given the potential of N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide as a biochemical and physiological regulator, there are a variety of possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential use as an anti-inflammatory agent and as an inhibitor of tumor growth. In addition, further research could be conducted to explore the potential of this compound as a drug candidate and to study its effects on a variety of physiological processes. Finally, further research could be conducted to explore the potential of this compound as a tool for studying the structure and function of various receptors and enzymes.
Synthesemethoden
N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-N-methyl-1,3-oxazol-2-ylpyrazine-2-carboxamide with cyclopropylcarbamoyl chloride in the presence of triethylamine in dichloromethane. The reaction yields this compound as well as a small amount of the cyclopropylcarbamoyl chloride by-product.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c18-10(8-5-13-3-4-14-8)17-12-16-9(6-20-12)11(19)15-7-1-2-7/h3-7H,1-2H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEHHGQGTYUIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide](/img/structure/B6503509.png)
![N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6503515.png)
![N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide](/img/structure/B6503519.png)
![N-(5-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B6503525.png)
![5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503541.png)
![N-[5-(cyclopropanesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6503544.png)


![N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide](/img/structure/B6503565.png)

![N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide](/img/structure/B6503577.png)
![2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503582.png)
![N-{4-[(2-chlorophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503587.png)
![N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503603.png)